5-Ethylpyrazine-2-carboxamide
Description
5-Ethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 and an ethyl substituent at position 5 of the pyrazine ring. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms at positions 1 and 4, conferring unique electronic and steric properties that influence their biological and physicochemical profiles .
Synthesis: The compound is synthesized via nucleophilic substitution of 5-chloropyrazine-2-carboxamide with ethylamine under reflux conditions in ethanol, using triethylamine (TEA) as a base. This method aligns with protocols for analogous compounds, such as 5-alkylamino-N-phenylpyrazine-2-carboxamides, which achieve yields of 18–89% after purification by flash chromatography and recrystallization .
Characterization: Standard techniques include melting point determination, $^1$H NMR, $^13$C NMR, IR spectroscopy, and elemental analysis. For example, 5-chloro-N-phenyl derivatives exhibit melting points ranging from 120–250°C, with NMR signals for the pyrazine ring protons appearing at δ 8.5–9.5 ppm .
Properties
CAS No. |
13535-08-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.169 |
IUPAC Name |
5-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-2-5-3-10-6(4-9-5)7(8)11/h3-4H,2H2,1H3,(H2,8,11) |
InChI Key |
NWAYJJYEQLJTLD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N=C1)C(=O)N |
Synonyms |
Pyrazinecarboxamide, 5-ethyl- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Table 1: Comparative Analysis of Pyrazinecarboxamides
Key Observations :
- For example, 5-chloro-N-(3-CF$3$-Ph)-pyrazine-2-carboxamide exhibits an IC${50}$ of 41.9 µM against Mycobacterium tuberculosis . Ethyl Group: The ethyl substituent (electron-donating) likely balances lipophilicity (predicted logP ~1.8) and steric bulk, optimizing membrane permeability without excessive hydrophobicity. Bulkier Groups: tert-Butyl substituents (logP ~4.1) improve activity but may hinder target binding due to steric effects .
Physicochemical Properties
- Lipophilicity : Ethyl-substituted derivatives are less lipophilic than chloro- or tert-butyl analogues, favoring improved aqueous solubility. This is critical for bioavailability .
- Melting Points : Chlorinated derivatives typically have higher melting points (>200°C) due to stronger intermolecular forces, whereas alkylated analogues (e.g., ethyl, methyl) exhibit lower melting points (~150–180°C) .
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